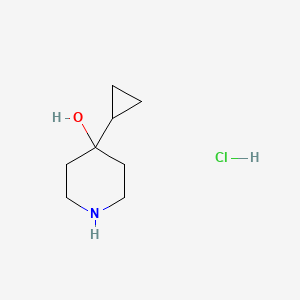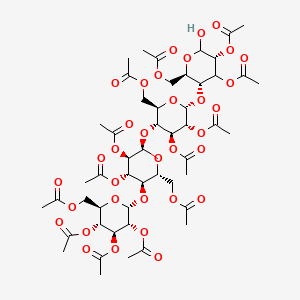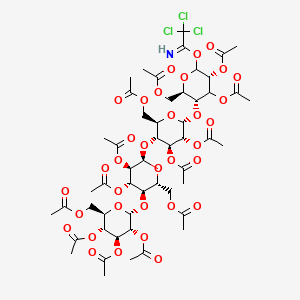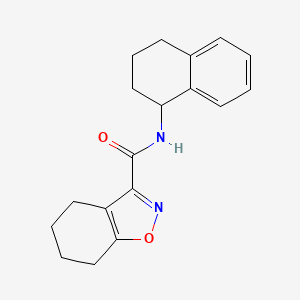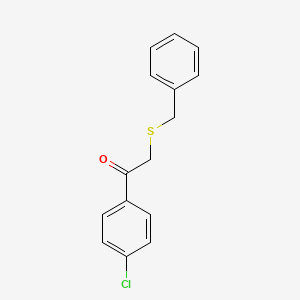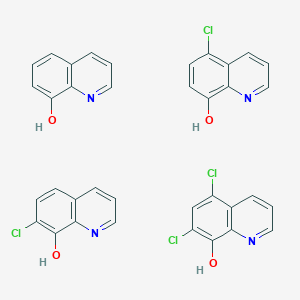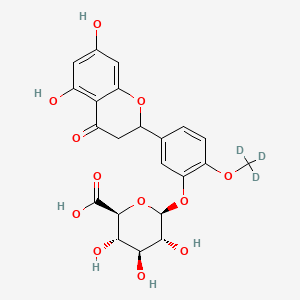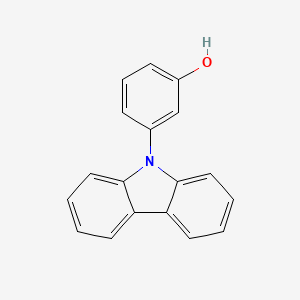
3-(9H-carbazol-9-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-carbazol-9-yl)phenol is an organic compound that features a carbazole moiety attached to a phenol group. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make this compound a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)phenol typically involves the reaction of carbazole with phenol derivatives under specific conditions. One common method is the Suzuki coupling reaction, where carbazole is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(9H-carbazol-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbazole moiety can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of both the carbazole and phenol moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole-phenol derivatives.
Applications De Recherche Scientifique
3-(9H-carbazol-9-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its optoelectronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Mécanisme D'action
The mechanism of action of 3-(9H-carbazol-9-yl)phenol involves its interaction with various molecular targets and pathways:
Optoelectronic Properties: The compound’s ability to absorb and emit light is due to the conjugated π-electron system in the carbazole and phenol moieties.
Charge Transport: The high charge carrier mobility is attributed to the extended conjugation and planar structure of the molecule, facilitating efficient charge transport in electronic devices.
Biological Activity: The compound’s biological effects may involve interactions with cellular membranes, proteins, and nucleic acids, leading to changes in cellular functions and signaling pathways
Comparaison Avec Des Composés Similaires
3-(9H-carbazol-9-yl)phenol can be compared with other similar compounds, such as:
3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl (mCBP-CN): Similar structure with two carbazole units attached to a biphenyl linker, used in OLEDs.
1,3,5-tris(carbazol-9-yl)benzene (tCP): Contains three carbazole units attached to a benzene ring, used as a hole-transporting layer in electronic devices.
Poly(N-vinylcarbazole) (PVK): A polymer with excellent optoelectronic properties, used in photocopiers and organic LEDs.
The uniqueness of this compound lies in its specific combination of a carbazole and phenol moiety, which imparts distinct optoelectronic and chemical properties, making it suitable for a variety of applications.
Propriétés
Formule moléculaire |
C18H13NO |
|---|---|
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
3-carbazol-9-ylphenol |
InChI |
InChI=1S/C18H13NO/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,20H |
Clé InChI |
ZOIHCOOHDPEJNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)



